molecular formula C11H6ClN3O2S B11084895 (6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(furan-2-yl)methanone

(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(furan-2-yl)methanone

Cat. No.: B11084895
M. Wt: 279.70 g/mol
InChI Key: CFUSMLCWZWLQPN-UHFFFAOYSA-N
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Description

(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(furan-2-yl)methanone is a heterocyclic compound that features a unique combination of a triazole and pyridine ring fused together, along with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(furan-2-yl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-hydrazinylpyridine-2-thione with furan-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Mechanism of Action

The mechanism of action of (6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs) in cancer cells, thereby preventing cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(furan-2-yl)methanone apart is its unique combination of a triazole and pyridine ring fused together, along with a furan ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H6ClN3O2S

Molecular Weight

279.70 g/mol

IUPAC Name

(6-chloro-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-(furan-2-yl)methanone

InChI

InChI=1S/C11H6ClN3O2S/c12-7-3-4-9-13-11(18)15(14(9)6-7)10(16)8-2-1-5-17-8/h1-6H

InChI Key

CFUSMLCWZWLQPN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)N2C(=S)N=C3N2C=C(C=C3)Cl

Origin of Product

United States

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